molecular formula C14H14N4O3 B2777261 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide CAS No. 1251573-95-1

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide

Cat. No.: B2777261
CAS No.: 1251573-95-1
M. Wt: 286.291
InChI Key: FMIPHDDFDZSNEQ-UHFFFAOYSA-N
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Description

4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide , also known by its IUPAC name 2-{2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamido}benzamide , is a chemical compound with a molecular weight of 201.23 g/mol . It is a white powder and falls under the category of organic compounds. The compound’s structure consists of a benzene ring attached to an acetamide group, with a pyrimidine moiety linked via an ether bond .

Scientific Research Applications

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of pyrimidine derivatives, including methods for their preparation and structural determination, provides foundational knowledge for understanding the properties and potential applications of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide. Studies have explored the reactions of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts, leading to insights into the structural intricacies of related compounds through spectroscopic analysis (Evans & Robertson, 1973).

Drug-likeness and Pharmacophore Development

Investigations into the drug-likeness of 2-aminopyrimidine derivatives for targeting histamine receptors highlight the therapeutic potential of related structures. Such studies have focused on optimizing the structure-activity relationship to enhance receptor affinity and selectivity, offering a pathway for developing novel therapeutics based on the pyrimidine core structure (Sadek et al., 2014).

Antimicrobial Activity

Research on pyrimidine and oxazinone derivatives, synthesized as antimicrobial agents, demonstrates the broad-spectrum efficacy of these compounds against various bacterial and fungal strains. This underscores the potential of this compound and similar molecules in contributing to the development of new antimicrobial drugs (Hossan et al., 2012).

Anti-inflammatory and Analgesic Activities

The exploration of pyrimidine-containing compounds for their anti-inflammatory and analgesic properties has identified potential therapeutic applications. These studies focus on the synthesis and pharmacological evaluation of novel compounds, providing insights into their mechanisms of action and potential benefits in treating inflammation and pain (Amr et al., 2007).

Electrochemical Applications

Research into the electrochemical oxidation of alcohols and aldehydes, catalyzed by compounds related to this compound, showcases the versatility of pyrimidine derivatives in synthetic chemistry. These studies provide valuable methodologies for the efficient conversion of substrates to valuable products under mild conditions (Rafiee et al., 2018).

Future Directions

: Enamine: 4-[(4-methylpyrimidin-2-yl)oxy]aniline : Molport: 2-{2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamido}benzamide

Properties

IUPAC Name

4-[[2-(4-methylpyrimidin-2-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-4-2-10(3-5-11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPHDDFDZSNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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